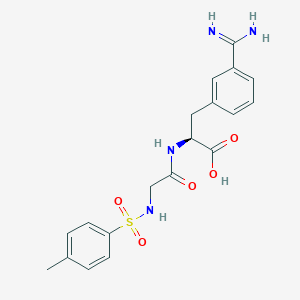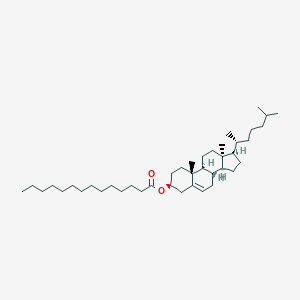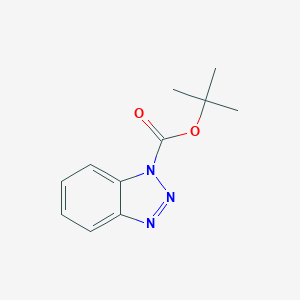
Glycopril
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycopril is a glycosylated protein that has gained significant attention in the field of biochemistry and molecular biology. It is a promising molecule that has the potential to revolutionize the field of drug discovery and development. Glycopril is a complex molecule that requires careful synthesis and characterization before it can be used in scientific research applications.
Mecanismo De Acción
The mechanism of action of Glycopril is complex and not fully understood. However, it is believed that Glycopril works by inhibiting the activity of certain enzymes that are involved in various cellular processes. This inhibition can lead to the suppression of tumor growth, the prevention of amyloid plaque formation in the brain, and the regulation of blood sugar levels.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Glycopril are significant. Glycopril has been shown to have anti-tumor properties, prevent the formation of amyloid plaques in the brain, and regulate blood sugar levels. Additionally, Glycopril has been shown to have immunomodulatory effects, which can help to boost the immune system and prevent the development of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Glycopril in lab experiments is that it is a highly specific molecule that can target specific enzymes and cellular processes. Additionally, Glycopril is a stable molecule that can be easily synthesized in large quantities. However, one of the limitations of using Glycopril in lab experiments is that it is a complex molecule that requires careful handling and storage to maintain its stability and purity.
Direcciones Futuras
There are many future directions for research involving Glycopril. One area of research is the development of new synthesis methods that can improve the efficiency and purity of Glycopril. Another area of research is the identification of new drug targets for Glycopril that can be used to treat a wider range of diseases. Additionally, research is needed to better understand the mechanism of action of Glycopril and its potential side effects.
Métodos De Síntesis
The synthesis of Glycopril is a complex process that requires the use of advanced techniques in biochemistry and molecular biology. The most common method for synthesizing Glycopril is through chemical synthesis. Chemical synthesis involves the use of various reagents and catalysts to combine the amino acids and sugars that make up the Glycopril molecule. The process of chemical synthesis is time-consuming and requires a high degree of precision to ensure the purity of the final product.
Aplicaciones Científicas De Investigación
Glycopril has a wide range of applications in scientific research. One of the most promising applications of Glycopril is in the field of drug discovery and development. Glycopril has the potential to be used as a drug target for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Glycopril can also be used as a diagnostic tool for the detection of certain diseases.
Propiedades
Número CAS |
135038-56-1 |
|---|---|
Nombre del producto |
Glycopril |
Fórmula molecular |
C22H23NO6S |
Peso molecular |
429.5 g/mol |
Nombre IUPAC |
benzyl 2-[[(2S)-2-(acetylsulfanylmethyl)-3-(1,3-benzodioxol-5-yl)propanoyl]amino]acetate |
InChI |
InChI=1S/C22H23NO6S/c1-15(24)30-13-18(9-17-7-8-19-20(10-17)29-14-28-19)22(26)23-11-21(25)27-12-16-5-3-2-4-6-16/h2-8,10,18H,9,11-14H2,1H3,(H,23,26)/t18-/m1/s1 |
Clave InChI |
IVBOFTGCTWVBLF-GOSISDBHSA-N |
SMILES isomérico |
CC(=O)SC[C@@H](CC1=CC2=C(C=C1)OCO2)C(=O)NCC(=O)OCC3=CC=CC=C3 |
SMILES |
CC(=O)SCC(CC1=CC2=C(C=C1)OCO2)C(=O)NCC(=O)OCC3=CC=CC=C3 |
SMILES canónico |
CC(=O)SCC(CC1=CC2=C(C=C1)OCO2)C(=O)NCC(=O)OCC3=CC=CC=C3 |
Otros números CAS |
135038-56-1 |
Sinónimos |
(S)-N-(3-(3,4-methylenedioxyphenyl)-2-(acetylthio)methyl-1-oxopropyl)glycine benzyl ester glycopril |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-amine](/img/structure/B162304.png)







